![molecular formula C10H9N3O3 B5608164 3-ethyl-7-nitro-4(3H)-quinazolinone](/img/structure/B5608164.png)
3-ethyl-7-nitro-4(3H)-quinazolinone
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Overview
Description
Synthesis Analysis
The synthesis of quinazolinones, including derivatives like 3-ethyl-7-nitro-4(3H)-quinazolinone, often involves cyclization reactions starting from accessible precursors. A notable method for synthesizing 7-nitro-4(3H)-quinazolinone derivatives involves the reaction of 4-nitroanthranilic acid with formamide under microwave irradiation, a process that enhances yield and efficiency compared to conventional methods (Yu-xiang, 2009). Additionally, Brønsted acid-catalyzed selective C–C bond cleavage of 1,3-diketones in aqueous ethyl lactate offers a green approach to the synthesis of various 4(3H)-quinazolinones, demonstrating the versatility of synthetic methods available for these compounds (Shen et al., 2015).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, such as 7-fluoro-6-nitroquinazolin-4(3H)-one, showcases a planar quinazolinone unit with intermolecular hydrogen bonding contributing to its structural stability. This planarity and the orientation of substituent groups like the nitro group significantly affect the compound's reactivity and physical properties (Wu et al., 2009).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including lithiation, which allows for further functionalization. The lithiation of 2-alkyl-3-amino- and 2-alkyl-3-(methylamino)-4(3H)-quinazolinones demonstrates the compound's reactivity towards electrophiles, leading to the synthesis of diverse derivatives (Smith et al., 1996). This reactivity is essential for modifying the chemical properties of quinazolinones for various applications.
properties
IUPAC Name |
3-ethyl-7-nitroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-12-6-11-9-5-7(13(15)16)3-4-8(9)10(12)14/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEGXPOLRSWFLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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